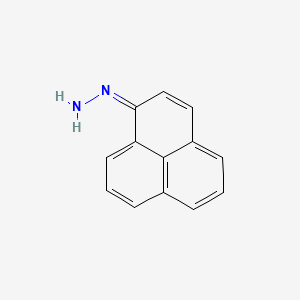

1H-Phenalen-1-one, hydrazone

Description

Contextualization of Hydrazone Chemistry

Hydrazones are a significant class of organic compounds that have been extensively studied due to their straightforward synthesis and the wide-ranging reactivity of the functional group. researchgate.net They are pivotal intermediates in numerous organic transformations and are integral to the synthesis of a variety of heterocyclic compounds. naturalspublishing.comnumberanalytics.com

The history of hydrazones is intrinsically linked to the development of hydrazine (B178648) chemistry in the late 19th century. German chemist Emil Fischer made a seminal contribution in 1875 by synthesizing phenylhydrazine, the first derivative of hydrazine. princeton.eduhydrazine.com This discovery was followed by Theodor Curtius's first synthesis of hydrazine itself in 1887. princeton.eduhydrazine.com The term "hydrazone" was officially coined by Fischer in 1888 to describe the products of the reaction between hydrazines and carbonyl compounds. nih.gov The first synthesis of a simple hydrazone was reported in 1887, involving the reaction of benzaldehyde (B42025) with hydrazine. numberanalytics.com

Hydrazones quickly gained significance as crucial intermediates in organic synthesis. wisdomlib.org They are famously involved in the Wolff-Kishner reduction, a classic method for deoxygenating aldehydes and ketones to their corresponding alkanes. wisdomlib.orgfiveable.me Their ability to participate in condensation reactions, cycloadditions, and other transformations has cemented their importance as versatile building blocks for constructing complex organic molecules. numberanalytics.com

Hydrazones are characterized by the R¹R²C=N-NH₂ functional group, which is formed by the replacement of the oxygen atom of an aldehyde or ketone with a =N-NH₂ moiety. researchgate.netwikipedia.org This structure imparts a unique combination of electronic properties.

The key features include:

The Azomethine Group : The C=N double bond is a defining feature, leading to potential E/Z configurational isomerism. numberanalytics.comrsc.org

Nucleophilic and Electrophilic Centers : The two nitrogen atoms are nucleophilic, with the terminal amino-type nitrogen being generally more reactive. naturalspublishing.com The imine carbon atom exhibits both nucleophilic and electrophilic character. naturalspublishing.commdpi.com

Acidity : The hydrogen atom on the amino nitrogen is acidic. rsc.org Additionally, the α-hydrogen atom on a carbon attached to the imine carbon is significantly more acidic than in the parent ketone, facilitating reactions via deprotonation to form azaenolates. wikipedia.org

Tautomerism : Hydrazones, particularly acylhydrazones, can exhibit keto-enol (or amido-iminol) tautomerism. mdpi.comtaylorandfrancis.com They typically exist in the keto form in the solid state but can establish an equilibrium between the two forms in solution. mdpi.com

Table 1: Key Structural and Electronic Features of the Hydrazone Group

| Feature | Description | Significance |

| Functional Group | R¹R²C=N-NHR³ | Defines the class of compounds. researchgate.net |

| Key Bond | Carbon-Nitrogen Double Bond (C=N) | Allows for E/Z isomerism; central to reactivity. numberanalytics.comrsc.org |

| Reactivity Centers | Nucleophilic nitrogen atoms; Electrophilic/Nucleophilic imine carbon. | Enables reactions with a wide range of electrophiles and nucleophiles. naturalspublishing.commdpi.com |

| Tautomerism | Keto-enol tautomerism in solution. | Influences reactivity and coordination chemistry. mdpi.comtaylorandfrancis.com |

| Acidity | Acidic N-H proton and α-C-H proton. | Important for synthesis and functional group transformations. wikipedia.orgrsc.org |

Hydrazones are broadly classified as derivatives of aldehydes or ketones. researchgate.net Their diversity stems from the wide variety of substituents that can be attached to both the carbonyl carbon and the hydrazine nitrogen.

Common classifications include:

Simple Hydrazones : Formed from hydrazine (H₂N-NH₂). The general structure is R¹R²C=N-NH₂. wikipedia.org

Substituted Hydrazones : Derived from substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These are often used as reagents for the characterization of carbonyl compounds.

N,N-dialkylhydrazones : These have two alkyl groups on the terminal nitrogen, and their azaenolates are useful in C-C bond-forming reactions. wikipedia.org

Acylhydrazones (or Hydrazide-hydrazones) : These possess an acyl group attached to the second nitrogen (R-C(=O)NH-N=CR¹R²). They are important ligands in coordination chemistry and serve as intermediates for synthesizing various heterocycles. rsc.orgmdpi.com

Thiosemicarbazones and Semicarbazones : These are major subgroups of hydrazones where the terminal nitrogen is part of a thiourea (B124793) or urea (B33335) moiety, respectively. wisdomlib.org

Structural Features and Electronic Characteristics of the Hydrazone Functional Group

Genesis and Structural Peculiarities of 1H-Phenalen-1-one, Hydrazone

The compound this compound is a specific derivative that combines the hydrazone functional group with a large, polycyclic aromatic hydrocarbon framework. Its properties are a direct result of this molecular architecture.

The synthesis of this compound follows the general and well-established method for hydrazone formation: the condensation reaction between a carbonyl compound and a hydrazine. numberanalytics.com In this specific case, the carbonyl-containing reactant is 1H-Phenalen-1-one, and the other reactant is hydrazine or a substituted hydrazine. naturalspublishing.commdpi.com

The reaction involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of 1H-Phenalen-1-one, followed by the elimination of a water molecule to form the C=N double bond. fiveable.menumberanalytics.com The molecular formula of the resulting compound, this compound, is C₁₃H₁₀N₂. uni.lu

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1H-Phenalen-1-one (C₁₃H₈O) nist.gov | Hydrazine (N₂H₄) | This compound (C₁₃H₁₀N₂) uni.lu | Condensation numberanalytics.com |

The structure of this compound is defined by the hydrazone functional group (=N-NH₂) being directly attached to the C1 position of the phenalenyl ring system, replacing the original ketone oxygen.

The phenalenyl (PLY) moiety is a large, planar, fused-ring system consisting of three fused benzene (B151609) rings. This core structure imparts several distinctive characteristics to the molecule:

Extended π-Conjugation : The phenalenyl system is a polycyclic aromatic hydrocarbon with an extensive network of delocalized π-electrons. This conjugation influences the electronic properties of the attached hydrazone group.

Electronic Properties : Closed-shell phenalenyl systems are known to be excellent electron acceptors and can participate in redox reactions. researchgate.net

Stability : The phenalenyl scaffold is noted for conferring high thermal stability to its derivatives. researchgate.netresearchgate.net The phenalenyl radical is particularly stable due to the extensive delocalization of the unpaired electron (spin) over the entire ring system. researchgate.netresearchgate.net

The direct linkage of the hydrazone group to this large aromatic scaffold creates a molecule where the reactivity of the hydrazone is modulated by the electronic nature and steric bulk of the phenalenyl core. Research on related phenalenyl-hydrazone Schiff base ligands has shown their utility in forming metal complexes with interesting electrochemical properties, highlighting the potential of the phenalenyl framework in designing functional molecules. researchgate.net

Position within the Broader Phenalenone Derivative Landscape

The parent molecule, 1H-Phenalen-1-one, is a polycyclic aromatic ketone with a distinctive three-ring (6/6/6) system. frontiersin.org This core structure is the foundation for a wide array of derivatives, many of which are of significant interest due to their natural occurrence and diverse bioactivities. frontiersin.orgnih.gov Phenalenone derivatives are often sourced from fungi, particularly of the Penicillium and Talaromyces genera, and are classed as polyketides. nih.govnih.gov

This compound is a synthetic derivative, distinguished by the presence of a hydrazone group (=N-NH₂) in place of the ketone group (=O) at the 1-position of the phenalene (B1197917) ring. nih.gov This places it in a category of phenalenones modified at the carbonyl function. The broader landscape of phenalenone derivatives is vast and includes:

Natural Products: Many phenalenones are secondary metabolites from fungi and plants. nih.govresearchgate.net Examples include complex dimers and oligomers like duclauxin, which is formed from phenalenone intermediates. frontiersin.orgnih.gov Other natural derivatives feature hydroxyl, methoxy, and other substitutions on the aromatic rings, such as the compounds isolated from the fungus Penicillium herquei. nih.govresearchgate.net

Synthetic Analogues: Chemists synthesize derivatives to explore and enhance specific properties. This includes the introduction of various functional groups, such as halogens, amino groups, and alkyl chains, onto the phenalenone skeleton. google.com For instance, 9-hydroxy-1H-phenalen-1-one is a key derivative used as a precursor in further synthesis. The hydrazone derivative itself serves as a versatile synthetic intermediate. researchgate.net

The modification of the ketone to a hydrazone changes the electronic properties and reactivity of the molecule. The hydrazone group can act as a nucleophile or as a ligand, opening up different chemical pathways compared to the parent ketone.

Overview of Academic Research Trajectories for this compound and Analogues

Academic research involving phenalenones follows several distinct trajectories, from the isolation of natural products to the synthesis of novel compounds for specific applications.

One major research area is the discovery and characterization of new phenalenone derivatives from natural sources, primarily fungi. nih.govrsc.org These studies often focus on the potent biological activities of the isolated compounds, which include antimicrobial, cytotoxic, and antitumor properties. frontiersin.orgresearchgate.net For example, derivatives isolated from the marine-derived fungus Coniothyrium cereale have shown antimicrobial activity. rsc.org

A second significant trajectory is the synthetic modification of the phenalenone core to create molecules with tailored functions. Research on this compound falls squarely within this area. The hydrazone functional group makes it a valuable precursor for creating more complex molecules. For instance, it has been used as a starting material (precursor Hz-PLY) to design a new Schiff base ligand, (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one. researchgate.net This ligand was subsequently used to synthesize a dinuclear iron(III) complex, demonstrating the utility of the hydrazone derivative in coordination chemistry and materials science. researchgate.net

A third research avenue leverages the unique photophysical properties of the phenalenone structure. 1H-Phenalen-1-one is a well-known photosensitizer, efficiently producing singlet oxygen upon exposure to light. researchgate.net This property is exploited in research aimed at developing new photosensitizers for various applications, including photodynamic therapy. A patent describes the use of 1H-phenalen-1-one derivatives with attached nitrogen-containing radicals for the inactivation of microorganisms, highlighting a push towards practical applications. google.com

The research on analogues, such as hydroxylated phenalenones, also contributes to the broader understanding and application of this class of compounds. The synthesis of 8-phenylphenalenones, for example, expands the structural diversity and potential applications of these molecules. acs.org The study of these various derivatives, both natural and synthetic, continues to be a vibrant area of chemical research. researchgate.netacs.org

Table 2: Examples of Phenalenone Derivatives and Research Focus

| Derivative Name | Key Structural Feature | Primary Research Focus | Source |

|---|---|---|---|

| 1H-Phenalen-1-one | Parent ketone | Photosensitizer, synthetic precursor | researchgate.net |

| Duclauxin | Heptacyclic oligophenalenone dimer | Antitumor and other biological activities | frontiersin.orgnih.gov |

| 9-Hydroxy-1H-phenalen-1-one | Hydroxyl group at C-9 | Synthetic precursor, antimicrobial properties | |

| (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one | Schiff base derived from a hydrazone | Ligand for metal complexes | researchgate.net |

| Amino-substituted Phenalenones | Amino groups on the ring system | Photosensitizers for antimicrobial applications | google.com |

Structure

3D Structure

Properties

CAS No. |

6968-74-7 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(Z)-phenalen-1-ylidenehydrazine |

InChI |

InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |

InChI Key |

HPLDEWYDQJJTIC-QINSGFPZSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h Phenalen 1 One, Hydrazone and Its Derivatives

Fundamental Condensation Approaches

The most direct and foundational method for synthesizing 1H-Phenalen-1-one, hydrazone involves the condensation of a ketone with a hydrazine (B178648) derivative. numberanalytics.com This reaction is a cornerstone of hydrazone synthesis.

Direct Condensation Reactions of 1H-Phenalen-1-one with Hydrazine

The synthesis of this compound is primarily achieved through the direct condensation reaction between 1H-Phenalen-1-one and hydrazine. numberanalytics.comnih.gov This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the 1H-Phenalen-1-one, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. numberanalytics.com The general reaction is depicted below:

1H-Phenalen-1-one + Hydrazine → this compound + Water

This method is a straightforward and widely used approach for preparing hydrazones from their corresponding ketone precursors.

Influence of Solvent Systems and Reaction Conditions

The efficiency and outcome of the condensation reaction are significantly influenced by the chosen solvent system and prevailing reaction conditions. numberanalytics.com Polar solvents are often favored as they can help stabilize the intermediates and transition states involved in the reaction mechanism. numberanalytics.com The pH of the reaction medium is another critical factor; a slightly acidic to neutral pH is generally considered optimal for hydrazone formation. numberanalytics.com

Temperature also plays a pivotal role, with many hydrazone syntheses, including those involving related structures, being carried out at reflux for extended periods to ensure completion of the reaction. For instance, the synthesis of hydrazones from acetophenones has been reported to proceed in ethanol (B145695) at reflux for 24 hours. researchgate.net The choice of the hydrazine source, such as hydrazine hydrochloride or N,N-dimethylhydrazine, also dictates the specific reaction conditions and can influence the yield of the final product. researchgate.net

Table 1: Effect of Reaction Parameters on Hydrazone Synthesis

| Parameter | Influence on Reaction | Optimal Conditions (General) |

| pH | Affects the rate-determining step, the initial nucleophilic attack. | Slightly acidic to neutral. numberanalytics.com |

| Solvent | Stabilizes transition states and intermediates. | Polar solvents (e.g., ethanol). numberanalytics.comresearchgate.net |

| Temperature | Influences reaction rate and yield. | Often requires heating/reflux. researchgate.netscispace.com |

| Substituents | Electron-donating groups on hydrazine and electron-withdrawing groups on the carbonyl compound can increase the reaction rate. numberanalytics.com | Varies based on specific reactants. |

Advanced Synthetic Protocols

To enhance the efficiency, environmental friendliness, and speed of synthesis, several advanced protocols have been developed for the preparation of hydrazones and their derivatives.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient method for generating complex molecules like hydrazone derivatives. sioc-journal.cn This approach minimizes the need for purification of intermediate compounds, thereby saving time and resources. For example, one-pot procedures have been successfully employed for the synthesis of various pyrazole (B372694) derivatives, which share structural similarities with hydrazones, by combining aldehydes, hydrazines, and other reactants under specific conditions. researchgate.netorganic-chemistry.org These multicomponent reactions (MCRs) are valued for their operational simplicity and high atom economy.

Environmentally Benign Synthesis Approaches (e.g., Aqueous Media, Grinding)

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. The use of water as a solvent is a significant step in this direction, as it is non-toxic and readily available. Many reactions, including those for synthesizing heterocyclic compounds, have shown better results in water compared to organic solvents.

Solvent-free "grinding" techniques represent another green chemistry approach. These methods involve the reaction of solids together without a solvent, reducing waste and often leading to higher yields and shorter reaction times. rsc.org The synthesis of enone-hydrazones has been successfully achieved under solvent-free, additive-free, and metal-catalyst-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. researchgate.netresearchgate.netminarjournal.comnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netminarjournal.com The synthesis of various hydrazone derivatives has been efficiently carried out using microwave irradiation, sometimes in a one-pot, two-step procedure that combines the formation of the hydrazone with a subsequent cyclization reaction. researchgate.netminarjournal.com This technique is applicable to a wide range of substrates, including the synthesis of hydrazones from aldehydes and hydrazines. researchgate.net

Table 2: Comparison of Advanced Synthetic Methodologies

| Methodology | Key Advantages | Example Application |

| One-Pot Synthesis | Increased efficiency, reduced waste, operational simplicity. sioc-journal.cn | Synthesis of pyrazole derivatives. researchgate.netorganic-chemistry.org |

| Aqueous Media | Environmentally friendly, often improved yields. | Synthesis of various heterocyclic compounds. |

| Grinding (Solvent-Free) | Reduced waste, high yields, shorter reaction times. rsc.org | Synthesis of enone-hydrazones. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. researchgate.netminarjournal.com | Synthesis of various hydrazone derivatives. researchgate.netnih.gov |

Synthesis of Key Precursors and Ligands Incorporating the Phenalenyl-Hydrazone Framework

The construction of complex molecules based on the phenalenyl-hydrazone scaffold begins with the synthesis of the foundational 1H-phenalen-1-one unit. Methodologies have been developed to allow for the introduction of a wide array of substituents, enabling the fine-tuning of the electronic and steric properties of the final hydrazone derivatives.

The synthesis of the 1H-phenalen-1-one core and its substituted analogues is pivotal for accessing the target hydrazones. Various synthetic routes have been established, often starting from readily available naphthalene (B1677914) derivatives. These methods are designed to build the tricyclic phenalenone system and introduce functional groups at specific positions.

Several strategies have proven effective:

Friedel-Crafts and Annulation Reactions: One notable route involves a Friedel-Crafts/Michael annulation sequence to construct the phenalenone skeleton. For instance, the synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one was achieved in 11 steps starting from 2-methoxynaphthalene (B124790). acs.org Similarly, 4-methoxy-1H-phenalen-1-one was synthesized from 2-methoxynaphthalene in five steps, utilizing a Heck-Fujiwara coupling followed by a one-pot Friedel-Crafts acylation-DDQ dehydrogenation procedure. researchgate.net

Oxidative Cyclization and Dealkylation: An alternative approach uses the oxidative cyclization of polycyclic aromatic hydrocarbons. Functionalized phenalenones can be prepared through an oxidative dealkylation of O-alkylated phenalene (B1197917) precursors, which themselves are synthesized via an aminocatalyzed annulation strategy. researchgate.netuchile.cl This method is particularly useful for introducing alkoxy groups onto the phenalenone framework. researchgate.net

Substitution on the Phenalenone Core: Direct substitution on a pre-formed phenalenone ring allows for the introduction of various functional groups. For example, screening a collection of mono-substituted amino-1H-phenalen-1-ones revealed that appendages with a basic tertiary nitrogen were synthetically accessible and biologically active. nih.gov Phenyl groups have also been introduced at the 9-position through Michael-type Grignard additions. gla.ac.uk

These diverse synthetic methodologies provide access to a library of phenalenone precursors with tailored substitution patterns, which are essential for developing specific phenalenyl-hydrazone ligands.

Table 1: Selected Synthetic Strategies for Substituted 1H-Phenalen-1-one Precursors

| Starting Material | Key Reaction/Strategy | Substituent Introduced | Example Product | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Multi-step synthesis involving Friedel–Crafts/Michael annulation | Phenyl, Hydroxy | 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | acs.org |

| 2-Methoxynaphthalene | Heck-Fujiwara coupling, Friedel-Crafts acylation-DDQ dehydrogenation | Methoxy | 4-Methoxy-1H-phenalen-1-one | researchgate.net |

| O-alkylated phenalenes | Oxidative dealkylation | Alkoxy | 6-Alkoxy phenalenones | researchgate.net |

| 1H-Phenalen-1-one | Multi-step substitution | Amino groups | Amino-substituted 1H-phenalen-1-ones | nih.gov |

The phenalenyl-hydrazone framework is an excellent platform for designing ligands for coordination chemistry. Hydrazones, characterized by the R₁R₂C=N-NHR₃ functional group, are well-established as versatile coordinating agents due to the presence of both imine nitrogen and amide/amine nitrogen atoms. jptcp.comrsc.org

The design of these ligands leverages several key features:

Coordination Pocket: The reaction of a substituted 1H-phenalen-1-one with a hydrazine derivative (e.g., benzohydrazide) creates a multidentate ligand. These ligands typically coordinate to metal ions in a tridentate fashion, involving donor atoms such as a deprotonated phenolic oxygen, the azomethine nitrogen (-C=N-), and a carbonyl oxygen. jptcp.comnih.gov This forms a stable chelate structure with the metal center.

Phenalenyl Backbone: The large, planar, and π-conjugated phenalenyl moiety imparts rigidity to the ligand structure. This can influence the geometry of the resulting metal complex and can participate in non-covalent interactions, such as π-π stacking, which can be crucial for the assembly of supramolecular structures.

Tunable Properties: By synthetically modifying the substituents on the phenalenyl ring or the hydrazine component, the electronic and steric properties of the ligand can be precisely controlled. This allows for the modulation of the coordination environment around the metal ion, affecting the stability, reactivity, and spectroscopic properties of the complex. scirp.org For example, a new redox-active hydrazone ligand incorporating a phenalenol group was recently described, which forms neutral six-coordinate complexes with iron and cobalt. researchgate.net

The combination of the robust phenalenyl scaffold with the versatile hydrazone chelating unit allows for the rational design of ligands for applications in catalysis, materials science, and bioinorganic chemistry. acs.orgacs.org

Table 2: Design Principles for Phenalenyl-Hydrazone Ligands

| Structural Component | Function in Ligand Design | Example Donor Atoms/Groups | Reference |

|---|---|---|---|

| Hydrazone Moiety (-C=N-NH-) | Provides primary coordination site; forms chelate rings with metal ions. | Azomethine Nitrogen, Carbonyl Oxygen, Phenolic Oxygen | jptcp.comnih.gov |

| Phenalenyl Ring | Provides a rigid, planar backbone; influences steric and electronic properties. | Aromatic system for π-interactions | researchgate.net |

| Substituents (on Phenalenyl or Hydrazine) | Fine-tunes ligand properties (e.g., solubility, electronics, steric bulk). | -OH, -NH₂, -OR, Aryl groups | nih.govscirp.org |

A critical aspect of the chemistry of this compound is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). This gives rise to E (entgegen) and Z (zusammen) isomers, where the substituents are on opposite or the same side of the double bond, respectively. shout.education

Key considerations for this stereoisomerism include:

Isomer Stability and Identification: For most hydrazones, the E isomer is thermodynamically more stable than the Z isomer. researchgate.net The specific isomer formed can be identified using a combination of spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy, with definitive structural confirmation provided by single-crystal X-ray diffraction. researchgate.net The IUPAC name for the parent compound is (E)-phenalen-1-ylidenehydrazine, indicating the prevalence of this isomer. nih.gov

Control of Stereoselectivity: The condensation reaction between 1H-phenalen-1-one and hydrazine may produce a mixture of isomers. umich.edu Achieving stereoselectivity is a significant synthetic challenge. The choice of reaction conditions, such as temperature, pH, and the use of catalysts, can influence the E/Z ratio. researchgate.net For other classes of hydrazones, highly E-selective syntheses have been achieved using heterogeneous single-atom platinum catalysts for the hydrogenation of α-diazoesters. nih.gov

Isomerization: The interconversion between E and Z isomers can occur thermally or photochemically. mdpi.com The mechanism of isomerization can be complex, potentially involving rotation around the C=N bond or a tautomerization-rotation pathway. nih.gov The stability of a particular isomer can be influenced by intramolecular hydrogen bonding, which can raise the energy barrier for isomerization. mdpi.comnih.gov

Understanding and controlling the E/Z configuration is crucial, as the geometry of the ligand directly impacts its coordination behavior and the resulting structure and properties of its metal complexes.

Table 3: Stereoselective Considerations for this compound

| Aspect | Description | Methods/Factors | Reference |

|---|---|---|---|

| Isomerism | Existence of E and Z isomers due to restricted rotation around the C=N bond. | The E isomer is generally more thermodynamically stable. | researchgate.netmdpi.com |

| Identification | Characterization of the specific geometric isomer. | ¹H-NMR, ¹³C-NMR, X-ray crystallography. | researchgate.netresearchgate.net |

| Stereoselective Synthesis | Methods to favor the formation of a single isomer. | Catalysis (e.g., single-atom catalysts), control of pH and temperature. | researchgate.netnih.gov |

| Isomerization | Interconversion between E and Z forms. | Can be induced thermally or photochemically; influenced by intramolecular H-bonding. | mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 1h Phenalen 1 One, Hydrazone

Transformations of the Hydrazone Moiety

The hydrazone functional group (-C=N-NH₂) is a versatile synthon in organic chemistry, and in the context of the phenalenone framework, it undergoes a range of reactions including hydrolysis, oxidation, reduction, and cyclization.

Hydrolytic Stability and Pathways

Hydrazones, while common chemical entities, are susceptible to hydrolysis, a process that cleaves the carbon-nitrogen double bond. nih.gov The stability of hydrazones to hydrolysis is influenced by the electronic environment and the pH of the medium. nih.govcapes.gov.br Generally, the hydrolysis of hydrazones is catalyzed by acid. nih.gov

The mechanism of hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the parent carbonyl compound (1H-Phenalen-1-one) and hydrazine (B178648). nih.gov The rate of hydrolysis is dependent on the pD (the deuterium (B1214612) equivalent of pH), with studies on isostructural hydrazones showing varying half-lives across a pD range of 5.0 to 9.0. nih.govcapes.gov.br For some hydrazones, instability is observed in both strong acidic (pH 2.0) and moderate alkaline (pH 9.0) media. researchgate.net

The hydrolytic stability of hydrazones can be compared to other C=N bonded compounds like oximes. Oximes generally exhibit significantly greater hydrolytic stability, with rate constants for hydrolysis being nearly 1000-fold lower than those for simple hydrazones. nih.govcapes.gov.br This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in the hydrazone, which makes protonation less favorable. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Hydrazones

| Factor | Effect on Stability | Rationale |

| pH / pD | Generally acid-catalyzed hydrolysis. nih.gov | Protonation of the imine nitrogen enhances the electrophilicity of the carbon atom. nih.gov |

| Substituents | Electron-withdrawing groups can influence stability. | Affects the electron density on the C=N bond and the ease of protonation. |

| Comparison to Oximes | Hydrazones are generally less stable than oximes. nih.govcapes.gov.br | The higher electronegativity of the oxime oxygen reduces the favorability of protonation. nih.gov |

Oxidation and Reduction Chemistry

The hydrazone moiety of 1H-Phenalen-1-one, hydrazone can undergo both oxidation and reduction reactions, leading to a variety of products. The extended π-system of the phenalenone core also influences the redox behavior of the molecule.

Oxidation of hydrazones can lead to the formation of diazo compounds or can result in cleavage of the C=N bond, depending on the oxidizing agent and reaction conditions. The phenalenone ring system itself can be susceptible to oxidation, potentially forming quinone-like structures or undergoing oxidative degradation under harsh conditions.

Reduction of the hydrazone C=N double bond can yield the corresponding hydrazine derivative. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. The carbonyl group of the phenalenone core can also be reduced, potentially leading to the formation of a hydroxyl group. The specific outcome of the reduction depends on the choice of reducing agent and the reaction parameters.

Cyclization Reactions and Heterocycle Formation (e.g., 1,3-Oxazines)

The hydrazone functionality serves as a key building block for the synthesis of various heterocyclic systems through cyclization reactions. chempap.orgrsc.org These reactions often involve the participation of the hydrazone nitrogen atoms and a suitable reaction partner.

For instance, hydrazones can react with appropriate electrophiles to form five- or six-membered heterocyclic rings. Photochemical radical cyclization reactions of hydrazones are also a known method for generating heterocyclic compounds. rsc.org

A notable class of heterocycles that can be synthesized are 1,3-oxazines. academie-sciences.frrasayanjournal.co.inresearchgate.netijnc.ir The synthesis of 1,3-oxazine derivatives can be achieved through multicomponent condensation reactions involving an aldehyde, a primary amine, and a third component. academie-sciences.frrasayanjournal.co.in While not a direct cyclization of the pre-formed this compound, the underlying principles of forming the oxazine (B8389632) ring are relevant. For example, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine derivatives can lead to the formation of triazoles through a ring-opening and recyclization mechanism. thieme-connect.de This highlights the reactivity of the hydrazine moiety in constructing new heterocyclic frameworks. The synthesis of 1,3-oxazine derivatives has been reported via one-pot, multicomponent condensation of α- or β-naphthol, an aniline, and formaldehyde. academie-sciences.fr

Tautomeric Equilibria and Conformational Analysis

This compound can exist in different tautomeric forms and exhibit conformational isomerism, which significantly impacts its chemical and physical properties.

Keto-Enol Tautomerism and Intermolecular Proton Transfer

The structure of this compound allows for the possibility of keto-enol tautomerism. libretexts.orglibretexts.org This involves the migration of a proton and the shifting of a double bond. The "keto" form refers to the structure with the C=O group (1H-phenalen-1-one), while the "enol" form contains a hydroxyl group and a C=C double bond. In the case of the hydrazone, the equilibrium can be more complex, involving the hydrazone moiety itself.

The equilibrium between the keto and enol tautomers is often influenced by the solvent and can be catalyzed by acids or bases. libretexts.org For many carbonyl compounds, the keto form is significantly more stable. libretexts.org However, in systems with extended conjugation or intramolecular hydrogen bonding possibilities, the enol form can be stabilized.

Intermolecular proton transfer plays a crucial role in establishing the tautomeric equilibrium. rsc.orgspringernature.com In the solid state, intermolecular hydrogen bonding can favor one tautomer over the other. rsc.org Studies on related systems have shown that proton transfer can occur rapidly, on the femtosecond timescale in some cases. springernature.com This dynamic process means that in solution, a rapid interconversion between tautomers can occur.

Cis-Trans Isomerism around the Azomethine Bond

The carbon-nitrogen double bond (C=N), also known as an azomethine or imine bond, in this compound is subject to cis-trans isomerism (also referred to as E/Z isomerism). khanacademy.orglardbucket.orglibretexts.org This arises from the restricted rotation around the double bond.

The cis isomer has the substituents on the same side of the double bond, while the trans isomer has them on opposite sides. khanacademy.org The interconversion between these isomers can sometimes be achieved photochemically. For hydrazones, the existence of E/Z isomers can be detected by techniques like NMR spectroscopy, where the different spatial arrangements of the substituents lead to distinct chemical shifts. researchgate.net The presence of both isomers can lead to a more complex NMR spectrum due to the loss of molecular symmetry. researchgate.net In some N-acyl substituted hydrazones, the E isomer is the predominant form in solution. researchgate.net

Table 2: Summary of Isomeric Forms of this compound

| Isomerism Type | Description | Key Features |

| Keto-Enol Tautomerism | Migration of a proton and a double bond, interconverting the keto and enol forms. libretexts.orglibretexts.org | Equilibrium is influenced by solvent and catalysts (acid/base). libretexts.org Involves intermolecular proton transfer. rsc.orgspringernature.com |

| Cis-Trans Isomerism | Geometric isomerism around the C=N double bond due to restricted rotation. khanacademy.orglardbucket.orglibretexts.org | Results in cis (Z) and trans (E) isomers. Interconversion can sometimes be induced photochemically. Detectable by NMR. researchgate.net |

Influence of Solvent Polarity and pH on Tautomeric Forms

The chemical behavior of this compound is significantly influenced by its surrounding environment, particularly the polarity of the solvent and the pH of the medium. These factors govern the position of the tautomeric equilibrium between the hydrazone and a potential azo form. Tautomerism is a critical feature of hydrazones derived from hydroxy-substituted aromatic aldehydes or ketones, where a proton can shuttle between the nitrogen and oxygen atoms, leading to distinct structural isomers that coexist in equilibrium. nih.govresearchgate.net The stability of these tautomers is dependent on general solvent interactions, such as dielectric constant, as well as specific stabilizing forces like hydrogen bonding. nih.gov

The equilibrium between the hydrazone and its corresponding azo tautomer is sensitive to solvent polarity. researchgate.net In many azo dyes, the hydrazone form is found to be more stable in less polar (apolar) solvents, while the azo form is favored in more polar solvents where intramolecular hydrogen bonds may be disrupted by interactions with the solvent. rsc.org Conversely, for some compounds, an increase in solvent polarity and hydrogen bonding capability can enhance the stability of the hydrazone form. nitrkl.ac.in The specific balance is dictated by the unique electronic and structural characteristics of the molecule. For instance, studies on related azo compounds show that the tautomeric balance can shift toward the hydrazo form as solvent polarity decreases (e.g., from DMSO to methanol). rsc.org The absorption spectra of these compounds often reveal the presence of both tautomers, with the relative intensity of the absorption bands changing with solvent composition. nih.govnitrkl.ac.in

The pH of the solution is another critical determinant of the tautomeric state. researchgate.netrsc.org In neutral pH, the hydrazone tautomer is often more stable for related compounds. rsc.org Changes in pH can induce a shift in the equilibrium. For example, in basic solutions, deprotonation can occur, leading to the formation of an anionic species, which may favor the azo tautomer, often resulting in a bathochromic (red) shift in the absorption spectrum. rsc.orgrsc.org Conversely, acidic conditions can lead to protonation, forming salts and stabilizing the hydrazone form. researchgate.netsci-hub.st This pH-dependent behavior is a hallmark of many tautomeric azo dyes. rsc.org

Table 1: General Influence of Environmental Factors on Tautomeric Equilibrium

| Factor | Condition | Predominant Tautomeric Form (General Trend) | Spectroscopic Observation |

| Solvent Polarity | Increased Polarity | Varies; can favor either azo or hydrazone form depending on the specific system. rsc.orgnitrkl.ac.in | Shift in absorption maxima (solvatochromism). nih.gov |

| Decreased Polarity | Often favors the hydrazone form. rsc.org | Changes in relative intensities of tautomer-specific bands. nitrkl.ac.in | |

| pH | Acidic (Low pH) | Hydrazone form is often stabilized. researchgate.netsci-hub.st | Hypsochromic (blue) shift compared to basic conditions. |

| Neutral (pH ≈ 7) | Hydrazone form is often dominant. rsc.org | Characteristic absorption spectrum of the hydrazone. | |

| Basic (High pH) | Azo-anion form may be favored after deprotonation. researchgate.netrsc.org | Bathochromic (red) shift in absorption spectrum. rsc.org |

Redox Properties and Electron Transfer Processes

The phenalenyl moiety, which forms the core of this compound, is an odd alternant hydrocarbon known for its remarkable redox properties. nih.gov This is attributed to the presence of a non-bonding molecular orbital (NBMO), which allows the phenalenyl system to readily exist in three distinct redox states: a closed-shell cation, a neutral open-shell radical, and a closed-shell anion. nih.govresearchgate.net This inherent electronic flexibility makes phenalenyl-based systems, including the hydrazone derivative, highly active in electron transfer processes.

Electrochemical Behavior of Phenalenyl-Based Hydrazone Systems

The electrochemical properties of phenalenyl-based systems are a subject of significant research interest, particularly for their applications in materials science and catalysis. researchgate.netnih.gov Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these compounds. researchgate.net

Complexes derived from phenalenyl-hydrazone ligands exhibit rich electrochemical profiles. For instance, a dinuclear Fe(III) complex synthesized from a phenalenyl-hydrazone Schiff base ligand was shown by CV to undergo five electron reductions upon application of an electric potential. researchgate.netresearchgate.net Similarly, a dinuclear Ni(II) complex with a related ligand displayed quasi-reversible oxidation reactions, indicating the crucial involvement of the metal centers in the redox process. nih.gov The electrochemical behavior is not solely dependent on the metal center in such complexes; the π-conjugated phenalenyl backbone plays a critical role in the redox-resistive switching mechanisms observed in some systems. researchgate.net The redox features, including the potential for multi-electron transfers, underscore the electroactive nature of these molecules. researchgate.net

Role in Electron Acceptor and Redox Reactions

The unique electronic structure of the phenalenyl unit endows it with the ability to act as a potent electron acceptor. researchgate.net The cationic state can undergo two successive one-electron reductions to generate the neutral radical and then the anion. nih.govresearchgate.net This capacity to accept and store electrons is fundamental to its role in various chemical transformations. researchgate.net

Phenalenyl-based systems are pivotal in redox catalysis, often proceeding via single electron transfer (SET) pathways. nih.govresearchgate.net The in-situ generation of phenalenyl radicals from their cationic precursors has opened new avenues in catalysis. nih.govresearchgate.net Furthermore, the di-reduced phenalenyl species can function as a "super electron donor," capable of generating aryl radicals from aryl halides to facilitate C-N cross-coupling reactions at room temperature without the need for light or heat. nih.gov Hydrazones themselves can form electron donor-acceptor (EDA) complexes with other molecules, which, upon excitation, can generate radicals via SET. rsc.org This dual capacity to both accept and donate electrons (in different redox states) makes phenalenyl-hydrazone systems versatile participants in a wide array of redox reactions. researchgate.netnih.gov

Table 2: Redox States and Roles of the Phenalenyl Moiety

| Redox State | Description | Key Role in Reactions | Reference |

| Cation (PLY⁺) | NBMO is empty. | Electron acceptor; precursor to radical species. | nih.govresearchgate.net |

| Radical (PLY•) | NBMO is singly occupied. | Active species in Single Electron Transfer (SET) catalysis. | nih.govresearchgate.net |

| Anion (PLY⁻) | NBMO is doubly occupied. | Electron donor. | researchgate.netnih.gov |

| Di-reduced Anion | - | Acts as a "super electron donor". | nih.gov |

Coordination Chemistry of 1h Phenalen 1 One, Hydrazone As a Ligand

Ligand Design and Coordination Modes

The design of ligands based on the 1H-Phenalen-1-one, hydrazone scaffold allows for the creation of molecules with specific coordination preferences, leading to metal complexes with tailored properties. Key aspects of the ligand design include its multidentate character, the specific donor atoms involved in coordination, and the influence of substituents on its binding affinity and the stability of the resulting complexes.

Multidentate Character and Chelating Capabilities of Hydrazones

Hydrazones, including those derived from 1H-phenalen-1-one, are a significant class of ligands in coordination chemistry. chemijournal.com They are known for their ability to form stable metal complexes with transition metal ions. chemijournal.com This stability arises from their capacity to act as multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously, forming one or more chelate rings. mdpi.commtct.ac.in The presence of both an amide oxygen and an azomethine nitrogen provides key donor sites. mtct.ac.in

The number of coordination sites can be further increased by introducing suitable substituents onto the hydrazone framework. mtct.ac.in For instance, the incorporation of a heterocyclic ring can introduce an additional heteroatom that can participate in coordination, thereby increasing the denticity of the ligand. mtct.ac.in Depending on the specific structure, hydrazone ligands can act as bidentate, tridentate, or even polynucleating ligands, bridging multiple metal centers. scispace.comtandfonline.com

Specific Donor Atom Sequences (e.g., ONO Donor Set)

A common and well-studied coordination mode for hydrazone ligands involves a tridentate ONO donor set. nih.govacs.orgchemistryjournal.net This arrangement typically involves the oxygen atom from a phenolic or enolic group, the azomethine nitrogen atom, and the carbonyl oxygen from the hydrazide moiety. chemistryjournal.netjptcp.com The deprotonation of the phenolic/enolic hydroxyl group and the enolization of the amide group, followed by deprotonation, lead to the formation of strong coordinate bonds with the metal ion. arabjchem.org

Influence of Substituents on Coordination Properties

The coordination properties of this compound can be significantly altered by the introduction of various substituents on the phenalenone or the hydrazone moiety. These substituents can exert both electronic and steric effects, which in turn influence the ligand field strength, the stability of the resulting metal complexes, and even their geometry. acs.orgrsc.org

Electron-donating or electron-withdrawing groups on the aromatic rings can modify the electron density on the donor atoms (oxygen and nitrogen). rsc.org This modulation of electron density affects the Lewis basicity of the donor sites and, consequently, their affinity for metal ions. For instance, computational studies on Fe(III) complexes have shown that substituents on β-ketoiminato or phenolato fragments can drastically change the spin-crossover properties of the complexes by modifying the ligand field strength. rsc.org The electronic nature of these substituents can be quantified using parameters like the Hammett parameter, which has been shown to correlate with the transition temperature in spin-crossover complexes. rsc.org

Steric hindrance caused by bulky substituents can also play a crucial role in determining the coordination geometry and the nuclearity of the resulting complexes. acs.org For example, slight steric modifications in the ligand backbone of hydrazone Schiff bases have been shown to lead to different supramolecular architectures, ranging from mononuclear to dinuclear complexes. acs.org The presence of bulky groups near the coordination sites may prevent the formation of certain geometries or favor the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

Formation of Complexes with Transition Metal Ions (e.g., Fe, Co, Ni, Cu, Zn)

This compound and related ligands readily form complexes with a wide range of transition metal ions, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.comresearchgate.netresearchgate.neteurjchem.com The synthesis is often achieved by refluxing a solution of the ligand and the metal salt, frequently a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. mdpi.commtct.ac.inscispace.com In some cases, a base such as triethylamine (B128534) or pyridine (B92270) is added to facilitate the deprotonation of the ligand. mdpi.com

The resulting complexes are often colored solids and are generally stable in air. chemistryjournal.net Their solubility can vary, with many being insoluble in water but soluble in organic solvents like DMF and DMSO. chemistryjournal.net The geometry of the resulting complexes can vary depending on the metal ion, the ligand structure, and the reaction conditions. Octahedral, square-planar, and tetrahedral geometries are commonly observed. chemijournal.comscispace.comnih.gov For example, Ni(II) can form octahedral, square-pyramidal, trigonal-bipyramidal, and tetrahedral complexes, which are often paramagnetic and colored, as well as square-planar complexes that are typically diamagnetic. chemijournal.com Similarly, Fe(III) complexes with phenalenone-based ligands have been synthesized and characterized. mdpi.comresearchgate.net

Stoichiometry and Metal-to-Ligand Ratios in Complex Formation

The stoichiometry of the metal complexes formed with this compound and its derivatives is a critical aspect of their characterization. The metal-to-ligand ratio can vary depending on the denticity of the ligand, the coordination number of the metal ion, and the reaction conditions. Common stoichiometries observed include 1:1, 1:2, and 2:3 metal-to-ligand ratios. chemijournal.comnih.govmdpi.com

Elemental analysis is a fundamental technique used to determine the empirical formula of the complexes and thus deduce the metal-to-ligand ratio. chemijournal.comnih.govchemistryjournal.net For instance, analytical data for some hydrazone complexes of Ni(II) have confirmed a 1:2 (metal:ligand) stoichiometry with the general formula ML2, leading to an octahedral geometry. chemijournal.com In other cases, a 1:1 stoichiometry has been found for complexes of Mn(II), Co(II), Ni(II), and Cu(II), with the general formula [M(HL)(Cl)(H2O)2], also resulting in an octahedral geometry. nih.gov Dinuclear complexes with a 2:3 metal-to-ligand ratio have also been reported, particularly with lanthanide ions. mdpi.com

Crystallographic Analysis of Metal Complex Structures

A square-planar copper(II) complex, [CuIIL], where LH2 is the ligand 9,9'-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), was found to crystallize in the triclinic P1 space group. acs.orgacs.orgresearchgate.net Similarly, a nickel(II)-radical complex, [Ni(hfac)2(IM-o-QN)], crystallizes in the triclinic Pī space group with two molecules per unit cell (Z=2). scirp.org In contrast, the analogous zinc(II) complex crystallizes in the monoclinic C2/c space group. scirp.org

Dinuclear complexes have also been structurally characterized. For instance, a dinuclear iron(III) complex, [FeIII2(hmbh-PLY)3], derived from (E)-9-(2-(2-hydroxy-3-methoxybenzylidene)hydrazineyl)-1H-phenalen-1-one, has been analyzed using SCXRD. researchgate.netresearchgate.net A dinuclear Ni(II) complex, [Ni2II(dtbh-PLY)2], formed with the ligand 9-(2-(3,6-di-tert-butyl-2-hydroxybenzylidene)hydrazineyl)-1H-phenalen-1-one, has also been structurally elucidated. researchgate.net

The following table summarizes the crystallographic data for selected metal complexes.

| Complex | Crystal System | Space Group | Cell Parameters | Z |

| [CuIIL] | Triclinic | P1 | - | - |

| [Ni(hfac)2(IM-o-QN)] | Triclinic | Pī | a = 9.1189(18) Å, b = 9.836(2) Å, c = 18.537(4) Å, α = 75.92(3)°, β = 81.95(3)°, γ = 69.32(3)° | 2 |

| [Zn(hfac)2(IM-o-QN)] | Monoclinic | C2/c | a = 26.996(5) Å, b = 9.5223(19) Å, c = 23.961(5) Å, β = 91.07(3)° | 8 |

| [FeIII2(hmbh-PLY)3] | - | - | Selected Bond Angles: O5-Fe1-N1 = 170.38(16)°, O1-Fe1-N6 = 82.71(15)°, N1-Fe1-N6 = 87.16(15)° | - |

Advanced Structural and Electronic Aspects of Metal Complexes

Beyond the fundamental crystal structure, the metal complexes of this compound derivatives exhibit a range of advanced structural and electronic phenomena that dictate their properties and potential applications.

Distorted Geometries and Coordination Environments

The coordination geometry around the central metal ion in these complexes often deviates from ideal polyhedra. These distortions are influenced by factors such as the steric and electronic properties of the ligand, crystal packing forces, and the nature of the metal ion itself.

Distorted octahedral geometry is a common feature. For example, in a Ni(II)-radical complex, the nickel ion is six-coordinated by four oxygen atoms from two hfac ligands and two nitrogen atoms from the bidentate imino nitroxide ligand, resulting in a distorted octahedron. scirp.org Similarly, zinc complexes with phenalenyl-based ligands have been observed to adopt distorted trigonal bipyramidal, square pyramidal, and octahedral geometries within the same cluster. researchgate.net

Distorted square planar geometry is also frequently observed, particularly for Ni(II) complexes. mdpi.com A dinuclear Ni(II) complex, [Ni2II(dtbh-PLY)2], features two Ni(II) centers, both in a distorted square planar environment. researchgate.netresearchgate.net In some cases, the coordination environment can be modulated by the choice of solvent; for example, certain nickel clusters can transform into mononuclear complexes with distorted octahedral or square planar geometries in pyridine. mdpi.com A cobalt(II) complex with a different aminophosphine (B1255530) ligand was found to have a pseudo-tetrahedral structure. ajol.info

Intermolecular Interactions (e.g., C-H···M Anagostic Interactions, π···π Stacking)

The solid-state structures of these metal complexes are often stabilized by a network of weak intermolecular interactions. These interactions play a crucial role in the supramolecular assembly and can influence the electronic and magnetic properties of the material.

C-H···M Anagostic Interactions: A noteworthy feature in several of these complexes is the presence of anagostic interactions, which are weak C-H···M contacts. sci-hub.se In a square-planar copper(II) complex based on a phenalenyl ligand, an intriguing intermolecular C-H···Cu anagostic interaction was identified with a Cu1−H15A distance of 2.7715(14) Å and a C15−H15A···Cu1 angle of 134.551°. acs.orgacs.org Such interactions are considered rare for copper(II) d9 complexes and are believed to enhance structural stability by restricting geometric changes. acs.orgacs.org Rare Ni···H–C anagostic interactions have also been reported in a dinuclear Ni(II) complex, leading to the formation of a one-dimensional linear motif in the crystal lattice. researchgate.netresearchgate.net

π···π Stacking: The extended aromatic system of the phenalenyl unit makes it highly susceptible to π···π stacking interactions. These interactions are a significant stabilizing force in the solid state. For instance, a dinuclear Ni(II) complex is further stabilized by π–π-stacking interactions between the highly delocalized phenalenyl rings. researchgate.net

Spin States and Magnetic Properties

In a Ni(II)-radical complex, the system behaves as a two-spin system with a total spin S = 3/2. scirp.org In a pentanuclear zinc cluster containing four radical ligands, intramolecular ferromagnetic coupling between the radicals leads to a high-spin ground state of S = 2. researchgate.net The magnetic properties of some dinuclear Ni(II) complexes have been shown to exhibit weak antiferromagnetic or ferromagnetic interactions between the metal centers. researchgate.net The temperature dependence of the magnetic susceptibility in certain one-dimensional chain compounds can be characteristic of a Heisenberg antiferromagnetic spin chain, sometimes with a nonmagnetic, spin-singlet ground state. aps.org Theoretical models have been used to predict that some trimerized Heisenberg chains can exhibit a plateau in the magnetization curve at 1/3 of the saturation magnetization. arxiv.org

Spectroscopic and Analytical Characterization Methodologies for 1h Phenalen 1 One, Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1H-Phenalen-1-one, hydrazone in solution. Both one-dimensional and two-dimensional NMR experiments are employed to map out the intricate proton and carbon framework of the molecule.

One-Dimensional NMR (¹H and ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and most fundamental data for the structural confirmation of this compound. rsc.orgceon.rs The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. bhu.ac.in

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits a series of signals corresponding to the aromatic protons of the phenalene (B1197917) ring system and the protons of the hydrazone functional group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including shielding and deshielding effects from adjacent aromatic rings and the C=N bond. Spin-spin coupling between adjacent protons provides valuable information about their connectivity. For instance, the protons on the phenalene ring system typically appear as multiplets in the downfield region of the spectrum, a characteristic of aromatic protons. chegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenalene ring are characteristic of sp²-hybridized carbons in an aromatic system. The carbon atom of the C=N bond in the hydrazone moiety typically appears at a distinct downfield chemical shift due to the electronegativity of the nitrogen atoms. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.0 - 8.5 | Multiplets | Aromatic Protons (Phenalene Ring) |

| ¹H | Variable | Broad Singlet | -NH₂ Protons |

| ¹³C | ~120 - 140 | - | Aromatic Carbons (Phenalene Ring) |

| ¹³C | Downfield | - | C=N Carbon |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. usask.caprinceton.edu These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. oxinst.comslideshare.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. oxinst.com This is crucial for tracing the connectivity of the protons within the phenalene ring system. Cross-peaks in the COSY spectrum indicate which protons are neighbors. uvic.caresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. bas.bglibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of carbon resonances. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. princeton.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, correlations from the aromatic protons to the C=N carbon would confirm the hydrazone's position on the phenalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which can be critical for determining the stereochemistry and conformation of the molecule, such as the E/Z configuration of the hydrazone.

Application in Investigating Tautomerism and Isomerism in Solution

NMR spectroscopy is a key technique for studying dynamic processes such as tautomerism and isomerism in solution. researchgate.netunifr.ch this compound can potentially exist in different tautomeric forms, such as the azo-enol form, and as geometric isomers (E and Z) around the C=N double bond. nih.gov

The presence of multiple species in equilibrium can be detected by the appearance of distinct sets of signals in the NMR spectra. The relative intensities of these signals can be used to determine the equilibrium constants. encyclopedia.pub Furthermore, variable temperature NMR studies can provide insights into the thermodynamics of the equilibrium process. nih.govrsc.org For instance, the exchange between tautomers or isomers can lead to broadening of the NMR signals, and coalescence of the signals at higher temperatures can be used to determine the energy barriers for these processes.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. rsc.orgceon.rs Each type of bond vibrates at a characteristic frequency, allowing for the identification of key structural features. mdpi.comlibretexts.org

Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazone moiety typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of these bands is a strong indicator of the hydrazone functionality.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) of the hydrazone is expected to appear in the range of 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenalene aromatic rings give rise to a series of sharp absorptions in the region of 1450-1600 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹.

C-C Stretching: The C-C stretching vibrations within the ring system are usually found in the 1000-1300 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| -NH₂ | Stretching | 3200 - 3400 |

| C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| C-C | Stretching | 1000 - 1300 |

Note: The exact positions of these bands can be influenced by factors such as conjugation and intermolecular interactions. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound. rsc.org These techniques are particularly sensitive to the extent of conjugation in the molecule.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions arise from the promotion of electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*). The extended π-conjugated system of the phenalene ring fused with the hydrazone group results in absorptions at longer wavelengths (lower energy). acs.orgumich.edu The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. scispace.com

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb light are fluorescent. For this compound, the presence and characteristics of its fluorescence spectrum would depend on the efficiency of radiative decay versus non-radiative decay processes. chinesechemsoc.org The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence properties can also be sensitive to the molecular environment, making it a useful probe in certain applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, common transitions include σ → σ, n → σ, π → π, and n → π. upi.edu The specific wavelengths of light absorbed provide insights into the molecule's electronic structure, particularly the extent of conjugated π systems. libretexts.org

In the case of hydrazone derivatives, UV-Vis spectra can reveal characteristic absorption bands. For instance, some hydrazone derivatives exhibit a strong absorption band around 425 nm, which can show a bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. redalyc.org An additional band around 380 nm, corresponding to π-π* transitions related to the imine bond, has been observed in methanol. redalyc.org The analysis of UV-Vis spectra, often complemented by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), helps in assigning the observed electronic transitions. nih.gov For example, a major electronic transition in a hydrazone derivative was identified as being from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital+1 (LUMO+1). redalyc.org

The parent compound, 1H-phenalen-1-one, displays absorption bands in the 200-400 nm range. rsc.org This positions its primary electronic transitions within the UV region of the electromagnetic spectrum.

Table 1: Illustrative UV-Vis Absorption Data for Hydrazone Derivatives

| Compound Type | Absorption Maximum (λmax) | Solvent | Transition Type | Reference |

| Hydrazone Derivative | ~425 nm | Various | Not specified | redalyc.org |

| Hydrazone Derivative | ~380 nm | Methanol | π-π* (imine bond) | redalyc.org |

| 1H-Phenalen-1-one | 200-400 nm | Not specified | Not specified | rsc.org |

Phosphorescence and Fluorescence Studies

Fluorescence and phosphorescence are two forms of photoluminescence that provide information about the excited states of a molecule. While 1H-phenalen-1-one itself is generally considered non-fluorescent in many solvents, it can exhibit slight fluorescence in others like N,N'-dimethylacetamide (DMA). photobiology.com

More significantly, 1H-phenalen-1-one is known for its high quantum yield for triplet state formation, which is nearly unity. This triplet state is crucial for its role as a photosensitizer. The phosphorescence spectrum of 1H-phenalen-1-one has been observed at low temperatures, with the 0-0 band located at 649 nm in methylcyclohexane (B89554) and 646 nm in ethanol (B145695). This emission allows for the determination of its triplet energy level, which is approximately 185-186 kJ·mol⁻¹.

Studies on related hydrazone derivatives, such as those appended to a cyclotriphosphazene (B1200923) core, have shown tunable emission in the yellow-green region, indicating the influence of molecular structure on the photophysical properties. researchgate.net

Singlet Oxygen Quantum Yield Determination

1H-phenalen-1-one is a well-established and highly efficient photosensitizer, meaning it can absorb light and transfer the energy to molecular oxygen to generate reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). For 1H-phenalen-1-one, this value is consistently reported to be close to unity (approximately 0.92 to 1.0) in a wide range of solvents. researchgate.netrsc.org This makes it a standard reference compound for ¹O₂ studies. researchgate.netrsc.org

The determination of ΦΔ can be done directly by measuring the weak near-infrared phosphorescence of singlet oxygen at around 1270 nm, or indirectly by using chemical traps that react with singlet oxygen. rsc.orgspringernature.com While the introduction of substituents to the phenalenone structure can sometimes decrease the singlet oxygen quantum yield, certain modifications, like the addition of a chloromethyl group, can preserve these photosensitizing properties, allowing for the synthesis of new functional derivatives. nih.gov

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for 1H-Phenalen-1-one in Various Solvents

| Solvent | Quantum Yield (ΦΔ) | Reference |

| Toluene | 0.92 | researchgate.net |

| 1,4-Dioxane | 0.99 ± 0.05 | rsc.org |

| N,N'-Dimethylacetamide (DMA) | 0.87 ± 0.05 | rsc.org |

| Various | ~1 (0.95 ± 0.05) | researchgate.net |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured mass to the calculated exact masses of possible formulas. savemyexams.com For this compound, with a molecular formula of C₁₃H₁₀N₂, the calculated exact mass is 194.0844 Da. nih.gov HR-MS analysis of a synthesized sample would be expected to yield a molecular ion peak with a mass-to-charge ratio very close to this value, thus confirming its elemental composition. HR-MS has been utilized in the characterization of related hydrazone derivatives to confirm their structures. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hybrid techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. phenomenex.comalwsci.com These methods are essential for identifying individual components within complex mixtures. phenomenex.comalwsci.com

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. chemrxiv.org A GC-MS analysis of this compound is available in the NIST (National Institute of Standards and Technology) database, showing a top peak at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular ion. nih.gov

LC-MS is advantageous for analyzing less volatile, polar, and thermally labile compounds. alwsci.com It is widely used in pharmaceutical and environmental analysis to identify and quantify compounds in complex matrices. phenomenex.comchromatographyonline.com Both LC-MS and GC-MS are frequently employed in the analysis of various hydrazone derivatives and related compounds.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| Molecular Formula | - | C₁₃H₁₀N₂ | nih.gov |

| Molecular Weight | - | 194.23 g/mol | nih.gov |

| Exact Mass | - | 194.0844 Da | nih.gov |

| GC-MS (NIST) | m/z of Top Peak | 194 | nih.gov |

| GC-MS (NIST) | m/z of 2nd Highest Peak | 165 | nih.gov |

| GC-MS (NIST) | m/z of 3rd Highest Peak | 166 | nih.gov |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com By analyzing the pattern of diffracted X-rays, researchers can determine the crystal system, space group, and unit cell dimensions of a compound. This provides definitive proof of its molecular structure and reveals details about bond lengths, bond angles, and intermolecular interactions.

While a specific X-ray crystal structure for this compound was not found in the provided search results, the technique has been successfully applied to numerous other hydrazone derivatives. For example, the crystal structure of a novel s-triazine hydrazone derivative was determined, revealing a triclinic crystal system and a P-1 space group. mdpi.com Such studies provide invaluable information on the molecule's conformation and how it packs in the solid state. mdpi.com Similarly, the structures of various substituted phenalenone compounds have been elucidated using X-ray diffraction. researchgate.net High-energy X-ray diffraction is a powerful variant of this technique, often used for in-situ studies and for analyzing materials under various conditions. desy.de

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For phenalenone-based structures and their derivatives, SCXRD is instrumental in confirming the planarity of the fused ring system and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing in the crystal lattice. researchgate.net The data obtained from SCXRD is considered the definitive proof of a compound's molecular structure. mdpi.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Phenalenone Derivative (Low-Temperature Phase)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.32 Å, b = 14.05 Å, c = 8.91 Å, β = 90.2° |

| Volume (V) | Data not available |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | Data not available |

| Hydrogen Bond Length (O–H···O) | 2.692 ± 0.003 Å |

This data is for 9-hydroxyphenalenone and serves as an example of typical crystallographic parameters.

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline solids. americanpharmaceuticalreview.com It is primarily used to identify crystalline phases, assess sample purity, and analyze the structural properties of microcrystalline materials. excillum.com In a PXRD experiment, a beam of X-rays is directed at a powdered sample, and the resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its experimental pattern to a reference pattern or one simulated from single-crystal data. researchgate.net This method is also crucial for detecting the presence of different crystalline forms (polymorphs) or impurities within the bulk sample. americanpharmaceuticalreview.com The ease of sample preparation and the non-destructive nature of the technique make PXRD a routine method in solid-state analysis. americanpharmaceuticalreview.comexcillum.com

Other Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula, C₁₃H₁₀N₂. nih.gov A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 80.38 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |

| Total | 194.237 | 100.00 |

Calculated values are based on the molecular formula C₁₃H₁₀N₂ and atomic weights.

Experimental values obtained for a synthesized batch of this compound would be expected to be very close to these calculated percentages.

Thermal Analysis (TGA, DTA) for Thermal Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. au.dkabo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. au.dk This is useful for determining thermal stability, identifying decomposition temperatures, and quantifying mass loss associated with processes like dehydration or degradation. abo.fi